molecular formula C8H10BrN B1291989 3-Bromo-4-ethylaniline CAS No. 52121-36-5

3-Bromo-4-ethylaniline

Cat. No.: B1291989
CAS No.: 52121-36-5
M. Wt: 200.08 g/mol
InChI Key: IPHAQVXZIPRVRG-UHFFFAOYSA-N
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Description

3-Bromo-4-ethylaniline (C₈H₁₀BrN, molecular weight: 200.07 g/mol) is a brominated aromatic amine derivative featuring an ethyl substituent at the para position relative to the amino group and a bromine atom at the meta position. This compound is structurally analogous to other brominated anilines but distinguishes itself through the ethyl group’s steric and electronic effects. For instance, brominated anilines generally exhibit moderate solubility in polar organic solvents and are pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and functional materials .

Properties

IUPAC Name

3-bromo-4-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHAQVXZIPRVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625061
Record name 3-Bromo-4-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52121-36-5
Record name 3-Bromo-4-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethylaniline can be achieved through several methods. One common approach involves the bromination of 4-ethylaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include nitro compounds or amines with altered oxidation states.

    Coupling Reactions: Azo compounds are the major products formed.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethylaniline involves its interaction with specific molecular targets. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity. The bromine and ethyl substituents on the benzene ring influence its binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-4-ethylaniline with structurally related brominated aniline derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -NH₂, -Br (meta), -C₂H₅ (para) C₈H₁₀BrN 200.07 Likely intermediate in organic synthesis; ethyl group may enhance lipophilicity compared to methyl analogs. Limited direct data, inferred from analogs .
3-Bromo-4-methylaniline -NH₂, -Br (meta), -CH₃ (para) C₇H₈BrN 186.05 Used in dyestuff and pharmaceutical synthesis; methyl group reduces steric hindrance compared to ethyl, favoring nucleophilic substitution reactions .
3-Bromo-4-phenylaniline -NH₂, -Br (meta), -C₆H₅ (para) C₁₂H₁₀BrN 248.12 Bulky phenyl group increases molecular rigidity; applied in flame retardant research and cross-coupling reactions for functional materials .
4-Bromo-N-phenylaniline -NH-C₆H₅, -Br (para) C₁₂H₁₀BrN 248.12 Diphenyl structure enables π-π stacking interactions; studied for crystal engineering and as a flame retardant additive .
3-Bromo-N,4-dimethylaniline -N(CH₃)₂, -Br (meta), -CH₃ (para) C₈H₁₀BrN 200.08 Dimethylamino group enhances electron-donating capacity, improving reactivity in heterocyclic synthesis (e.g., quinoline derivatives) .

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., -CH₃, -C₂H₅): Methyl and ethyl groups at the para position activate the aromatic ring toward electrophilic substitution. However, the ethyl group’s larger size may sterically hinder reactions compared to methyl .
  • Electron-Withdrawing Groups (e.g., -Br): Bromine at the meta position deactivates the ring, directing incoming electrophiles to ortho/para positions. This selectivity is critical in multi-step syntheses .
  • Bulky Substituents (e.g., -C₆H₅): Phenyl groups reduce solubility but enhance thermal stability, making such compounds valuable in polymer and material science applications .

Biological Activity

3-Bromo-4-ethylaniline is a compound of significant interest in biochemical research due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom and an ethyl group attached to the aniline ring, which contributes to its hydrophobicity and influences its interaction with biological targets. The presence of these substituents enhances its binding affinity towards various enzymes, making it a valuable probe in biochemical assays.

The mechanism of action of this compound primarily involves its role as an enzyme substrate or inhibitor . It interacts with specific molecular targets, affecting enzyme activity through competitive inhibition or substrate mimicry. The bromine and ethyl groups modify the electronic properties of the compound, thereby influencing its selectivity and binding characteristics in enzyme interactions.

Enzyme Interaction Studies

This compound has been utilized extensively in studies examining enzyme interactions. It serves as a probe for understanding enzyme mechanisms and pathways involved in various biological processes. Notably, it has been shown to affect the activity of enzymes such as:

  • AdoMetDC (S-Adenosylmethionine decarboxylase) : Inhibitors based on 3-bromo analogs have demonstrated selective inhibition of this enzyme in Trypanosoma brucei, providing insights into potential therapeutic avenues for treating diseases like African sleeping sickness .
  • Other Enzymes : The compound's ability to act as both a substrate and an inhibitor allows researchers to explore its effects on various biochemical pathways, potentially leading to the development of new therapeutic agents.

Applications in Research

This compound is employed in several research applications:

  • Biochemical Assays : Its role as a substrate or inhibitor makes it valuable in assays designed to probe enzyme activity and mechanisms.
  • Drug Development : As a precursor for synthesizing potential therapeutic agents, it plays a critical role in medicinal chemistry, particularly in developing compounds targeting specific enzymes associated with diseases.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is useful:

CompoundStructural FeaturesBiological Activity
3-Bromo-4-methylaniline Methyl group instead of ethylSimilar enzyme interactions
4-Bromoaniline Lacks ethyl substituentLess selective in reactions
3-Bromoaniline No additional substituent at the fourth positionReduced hydrophobicity

The presence of both bromine and ethyl groups in this compound enhances its hydrophobicity and specificity towards biological targets compared to its analogs.

Case Studies

Recent studies utilizing this compound have provided valuable insights into its biological activity:

  • Inhibition Studies : Research has demonstrated that this compound can inhibit the growth of Trypanosoma brucei by targeting AdoMetDC, showcasing its potential as a lead compound for anti-parasitic drug development .
  • Mechanistic Insights : Investigations into the binding interactions between this compound and various enzymes have elucidated structure–activity relationships that are crucial for optimizing its efficacy as an inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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